

Spectroscopic Profile of 4-Amino-3,5-difluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Amino-3,5-difluorobenzaldehyde

Cat. No.: B157781 Get Quote

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic properties of **4-Amino-3,5-difluorobenzaldehyde**, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of experimental spectroscopic data in public-domain literature and databases, this guide utilizes validated computational methods to predict the Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, and ¹9F NMR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines comprehensive, generalized experimental protocols for acquiring such spectra, offering a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related molecules.

Introduction

4-Amino-3,5-difluorobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of the amine and fluorine substituents on the benzaldehyde core imparts unique electronic properties and potential for diverse chemical transformations. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its reactions. This guide aims to fill the current gap in available experimental data by providing reliable predicted spectroscopic data and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Amino-3,5-difluorobenzaldehyde**. These predictions are based on established computational algorithms

and provide a strong baseline for experimental verification.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **4-Amino-3,5-difluorobenzaldehyde**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehydic-H	9.7 - 9.9	Singlet	-
Aromatic-H	7.4 - 7.6	Triplet	~2-3 (JH-F)
Amino-H ₂	4.5 - 5.5	Broad Singlet	-

Note: The chemical shift of the amino protons can vary significantly depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-3,5-difluorobenzaldehyde

Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
C=O	188 - 192	Triplet	Low (JC-F)
C-NH ₂	145 - 150	Triplet	Low (JC-F)
C-F	150 - 155	Doublet of Doublets	High (JC-F), Low (JC-C-F)
С-СНО	120 - 125	Triplet	Low (JC-F)
С-Н	115 - 120	Doublet	Medium (JC-F)

Predicted 19F NMR Data

Table 3: Predicted ¹⁹F NMR Chemical Shift for **4-Amino-3,5-difluorobenzaldehyde**

Fluorine	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aromatic-F	-120 to -140	Multiplet

Note: The chemical shift is referenced to CFCl3.

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Frequencies for 4-Amino-3,5-difluorobenzaldehyde

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amino)	3300 - 3500	Medium (two bands)
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aldehyde)	2720 - 2820	Medium
C=O Stretch (Aldehyde)	1680 - 1700	Strong
C=C Stretch (Aromatic)	1580 - 1620	Medium-Strong
C-N Stretch (Amino)	1250 - 1350	Medium-Strong
C-F Stretch	1100 - 1300	Strong

Predicted Mass Spectrometry Data

Table 5: Predicted Key Mass-to-Charge Ratios (m/z) for **4-Amino-3,5-difluorobenzaldehyde** under Electron Ionization (EI)

Fragment	Predicted m/z	Relative Intensity
[M]+	157	High
[M-H] ⁺	156	Medium
[M-CHO] ⁺	128	Medium

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for **4-Amino-3,5-difluorobenzaldehyde**. These protocols are designed to be adaptable to standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard workflow for NMR analysis is depicted below.

Click to download full resolution via product page

NMR analysis workflow from sample preparation to data processing.

3.1.1. ¹H NMR Spectroscopy

- Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Concentration: Approximately 5-10 mg/mL.
- Instrument: 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 8-16.

3.1.2. ¹³C NMR Spectroscopy

- Solvent and Concentration: As for ¹H NMR.
- Instrument: 100 MHz or higher frequency for ¹³C.
- · Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or more, depending on concentration.

3.1.3. ¹⁹F NMR Spectroscopy

- Solvent and Concentration: As for ¹H NMR.
- Instrument: Spectrometer equipped with a fluorine probe.
- · Parameters:
 - Pulse sequence: Standard single-pulse experiment, proton-decoupled.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 64-128.

Infrared (IR) Spectroscopy

A typical procedure for solid-state IR analysis is outlined below.

Click to download full resolution via product page

Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

- Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.
- Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Parameters:
 - ∘ Spectral range: 4000-400 cm⁻¹.
 - ∘ Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.

Mass Spectrometry (MS)

The following diagram illustrates a general workflow for Electron Ionization Mass Spectrometry.

Click to download full resolution via product page

General workflow for Electron Ionization Mass Spectrometry (EI-MS).

- Ionization Method: Electron Ionization (EI).
- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.
- Parameters:
 - Electron energy: 70 eV.
 - Mass range: m/z 40-400.
 - Source temperature: 200-250 °C.

Conclusion

This technical guide provides a foundational spectroscopic profile of **4-Amino-3,5-difluorobenzaldehyde** based on computational predictions. The presented data and experimental protocols are intended to aid researchers in the identification, characterization, and utilization of this important chemical intermediate. Experimental verification of the predicted data is strongly encouraged to further enrich the scientific understanding of this compound.

• To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-3,5-difluorobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157781#spectroscopic-data-of-4-amino-3-5-difluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com